Positional Isomer Comparison: C1 vs. C5 N-Aryl Substitution in Ribitol Derivatives
A direct comparison of 1-deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol (C1-substituted) with its positional isomer 5-deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol (C5-substituted) reveals that while both compounds share identical molecular formulas (C13H21NO4) and molecular weights (255.31 g/mol), the location of the N-aryl substitution critically determines their respective roles in riboflavin synthesis [1]. The C1-substituted variant is the established and validated intermediate in the industrial production of vitamin B2, whereas the C5-substituted isomer does not participate in the canonical riboflavin pathway and is not commercially recognized as a riboflavin precursor . This positional specificity is dictated by the enzymatic machinery of lumazine synthase and riboflavin synthase, which require the ribitylamino linkage at the C1 position to correctly orient the ribityl side chain for subsequent phosphorylation and cyclization events [2].
| Evidence Dimension | Position of N-aryl substitution on D-ribitol scaffold |
|---|---|
| Target Compound Data | C1 position (1-deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol, CAS 3051-94-3) |
| Comparator Or Baseline | C5 position (5-deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol, CAS 83916-71-6) |
| Quantified Difference | Identical molecular formula and weight; distinct substitution position alters synthetic utility |
| Conditions | Chemical structure analysis and riboflavin synthesis pathway validation |
Why This Matters
Procurement of the correct positional isomer (C1-substituted) is essential for successful riboflavin synthesis; the C5 isomer will not function as a riboflavin intermediate and represents a different chemical entity with distinct reactivity.
- [1] ChemSrc. 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol (CAS 83916-71-6). Physical and chemical properties comparison. View Source
- [2] KEGG PATHWAY Database. Riboflavin biosynthesis pathway (M00125). Kyoto Encyclopedia of Genes and Genomes. View Source
